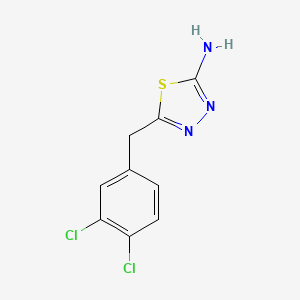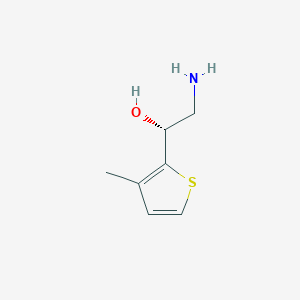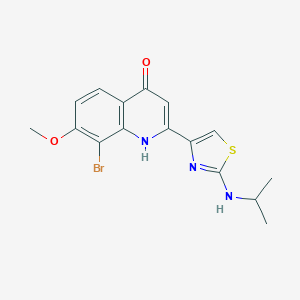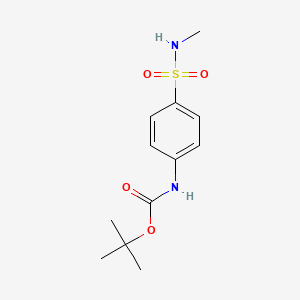
tert-Butyl (4-(N-methylsulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate is an organic compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is a member of the sulfamides class, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(N-methylsulfamoyl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and stringent quality control measures to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate include:
- tert-Butyl(4-(N-ethylsulfamoyl)phenyl)carbamate
- tert-Butyl(4-(N-propylsulfamoyl)phenyl)carbamate
- tert-Butyl(4-(N-isopropylsulfamoyl)phenyl)carbamate
Uniqueness
The uniqueness of tert-Butyl(4-(N-methylsulfamoyl)phenyl)carbamate lies in its specific sulfamoyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific interactions with molecular targets are required .
Eigenschaften
Molekularformel |
C12H18N2O4S |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
tert-butyl N-[4-(methylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-9-5-7-10(8-6-9)19(16,17)13-4/h5-8,13H,1-4H3,(H,14,15) |
InChI-Schlüssel |
CUWMJEOGSLCTDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


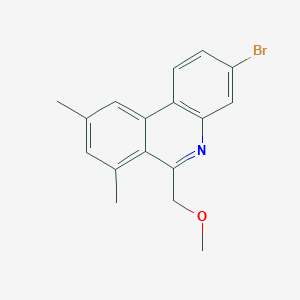
![3-Benzyl-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15243667.png)
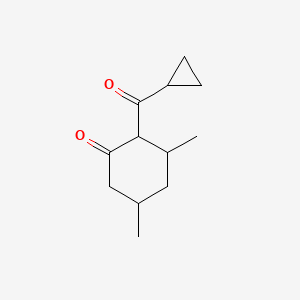
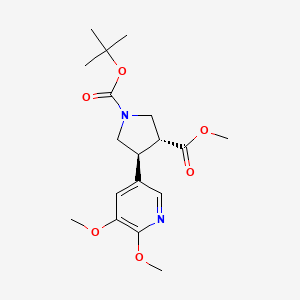
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
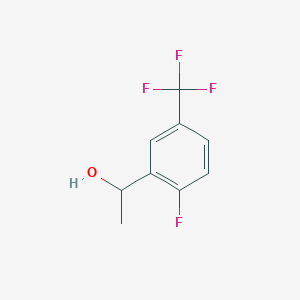

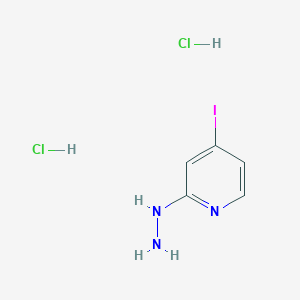

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
